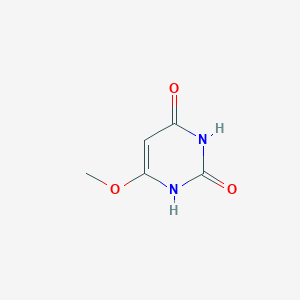

6-methoxypyrimidine-2,4(1H,3H)-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

6-methoxy-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O3/c1-10-4-2-3(8)6-5(9)7-4/h2H,1H3,(H2,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWNDNOHEVRPIDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=O)NC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00355906 | |

| Record name | 6-Methoxypyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29458-38-6 | |

| Record name | 6-Methoxypyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00355906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 6-methoxypyrimidine-2,4(1H,3H)-dione

An In-depth Technical Guide to the Synthesis of 6-Methoxypyrimidine-2,4(1H,3H)-dione From the Office of the Senior Application Scientist

Introduction

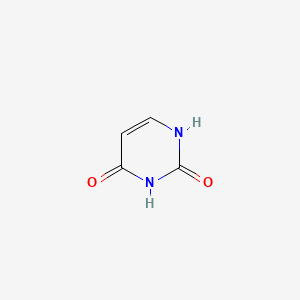

This compound, commonly known in the literature as 6-methoxyuracil, is a pivotal heterocyclic scaffold. Its structure is foundational in the development of various biologically active molecules, serving as a key intermediate in medicinal chemistry and drug discovery. The strategic placement of the methoxy group at the 6-position significantly influences the electronic properties of the pyrimidine ring, making it a versatile building block for further functionalization. This guide provides a comprehensive, field-proven methodology for the synthesis of 6-methoxyuracil, designed for researchers, chemists, and professionals in drug development. We will delve into the strategic rationale behind the chosen synthetic pathway, provide detailed, self-validating experimental protocols, and present the underlying chemical logic to ensure reproducible and scalable results.

Synthetic Strategy Analysis: A Tale of Two Pathways

The synthesis of a substituted uracil derivative like 6-methoxyuracil can be approached from two primary strategic directions:

-

De Novo Ring Formation (Cyclocondensation): This approach involves constructing the pyrimidine ring from acyclic precursors. The classical method for uracil synthesis is the condensation of a β-dicarbonyl compound (or its equivalent) with urea. For 6-methoxyuracil, this would theoretically involve the reaction of urea with a methoxy-substituted malonic acid derivative or a methoxyacetoacetate derivative. However, the stability and commercial availability of the required methoxy-substituted C3 precursor present significant challenges, often leading to low yields and complex purification procedures.

-

Functionalization of a Pre-formed Pyrimidine Core: A more robust and controllable strategy involves starting with a readily available pyrimidine derivative and introducing the desired functionality. Barbituric acid (pyrimidine-2,4,6(1H,3H,5H)-trione) is an inexpensive and highly accessible starting material. The enolic hydroxyl group at the C6 position can be chemically activated into a good leaving group, which can then be displaced by a nucleophile.

For this guide, we have selected the second strategy for its superior control, scalability, and reliance on well-established, high-yielding chemical transformations. The chosen pathway is a two-step synthesis commencing from barbituric acid, as illustrated below.

This method first involves the conversion of the C6-hydroxyl group of barbituric acid into a chloride, a superior leaving group. The subsequent step is a clean nucleophilic aromatic substitution with methoxide to yield the final product. This approach avoids the potential regioselectivity and stability issues of the cyclocondensation route.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and justifications for the chosen reagents and conditions.

Step 1: Synthesis of 6-Chlorouracil from Barbituric Acid

The conversion of the C6 enolic hydroxyl of barbituric acid to a chloride is effectively achieved using a strong dehydrating and chlorinating agent like phosphorus oxychloride (POCl₃). This reaction transforms the poorly reactive hydroxyl group into a highly reactive leaving group for subsequent substitution. The procedure is adapted from established methods for the chlorination of barbituric acid derivatives[1].

Mechanism Rationale: Barbituric acid exists in tautomeric equilibrium with its tri-hydroxy aromatic form, 2,4,6-trihydroxypyrimidine. Phosphorus oxychloride reacts with the hydroxyl groups, forming phosphate esters which are excellent leaving groups. A subsequent attack by a chloride ion displaces the phosphate ester, yielding the chlorinated pyrimidine. By controlling the stoichiometry and conditions, the reaction can be guided to selectively react at the most reactive C6 position.

Protocol:

-

Setup: In a 250 mL three-neck round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add barbituric acid (12.8 g, 0.1 mol).

-

Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 93 mL, 1.0 mol) to the flask in a fume hood.

-

Reaction: Heat the mixture to reflux (approx. 105-110 °C) with vigorous stirring. The solid barbituric acid will slowly dissolve. Maintain the reflux for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 10% Methanol/Dichloromethane solvent system).

-

Workup - Quenching: After the reaction is complete (disappearance of starting material), allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture onto 500 g of crushed ice in a large beaker with constant stirring in an ice bath. This step is highly exothermic and must be performed with caution in a well-ventilated fume hood.

-

Isolation: The product, 6-chlorouracil, will precipitate as a white solid. Stir the slurry for 30 minutes to ensure complete precipitation.

-

Purification: Collect the solid by vacuum filtration and wash it thoroughly with cold deionized water until the filtrate is neutral (pH ~7). Dry the white solid under vacuum at 60 °C to a constant weight. The product is typically of high purity, but can be recrystallized from ethanol/water if needed.

Step 2: Synthesis of this compound from 6-Chlorouracil

This step employs a classical nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the pyrimidine ring nitrogens and carbonyl groups activates the C6 position, making the chloro group susceptible to displacement by a strong nucleophile like sodium methoxide. This reaction is analogous to well-documented substitutions on halopyrimidines[2].

Mechanism Rationale: The reaction proceeds via a Meisenheimer-like intermediate. The methoxide ion attacks the electron-deficient C6 carbon, breaking the aromaticity of the ring and forming a tetrahedral intermediate. The negative charge is stabilized by resonance across the electron-withdrawing groups of the ring. Aromatization is restored by the expulsion of the chloride leaving group, yielding the final 6-methoxyuracil product.

Protocol:

-

Preparation of Sodium Methoxide: In a 250 mL flame-dried round-bottom flask under a nitrogen atmosphere, add anhydrous methanol (100 mL). Carefully add sodium metal (2.53 g, 0.11 mol) in small portions. The reaction is exothermic and produces hydrogen gas. Allow the mixture to stir until all the sodium has dissolved completely.

-

Reagent Addition: To the freshly prepared sodium methoxide solution, add 6-chlorouracil (14.65 g, 0.1 mol) portion-wise at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approx. 65 °C) and maintain for 2-4 hours. Monitor the reaction by TLC until the 6-chlorouracil is consumed.

-

Workup - Neutralization: Cool the reaction mixture to room temperature. Neutralize the excess sodium methoxide by carefully adding glacial acetic acid until the pH of the solution is approximately 7.

-

Isolation: Remove the methanol under reduced pressure using a rotary evaporator. The resulting residue will contain the product and sodium salts (NaCl, sodium acetate).

-

Purification: Add a minimal amount of cold water to the residue to dissolve the salts and stir for 15 minutes. The desired product, this compound, is sparingly soluble in cold water and will precipitate. Collect the white solid by vacuum filtration. Wash the product with a small amount of cold water and then diethyl ether. Dry the product under vacuum.

Data Summary

The following table summarizes the key quantitative parameters for the described two-step synthesis. Yields are representative based on analogous transformations reported in the literature.

| Parameter | Step 1: Chlorination | Step 2: Methoxylation |

| Starting Material | Barbituric Acid | 6-Chlorouracil |

| Key Reagents | Phosphorus Oxychloride (POCl₃) | Sodium Methoxide (NaOCH₃) |

| Solvent | Neat (POCl₃) | Anhydrous Methanol |

| Molar Ratio (Reagent:Substrate) | 10 : 1 | 1.1 : 1 |

| Temperature | Reflux (~110 °C) | Reflux (~65 °C) |

| Reaction Time | 4 - 6 hours | 2 - 4 hours |

| Typical Yield | 80 - 90% | 85 - 95% |

| Product Appearance | White Solid | White Solid |

Conclusion

This guide details a robust and efficient two-step synthesis for this compound from the readily available precursor, barbituric acid. The strategic choice to proceed via a 6-chloro intermediate followed by nucleophilic substitution provides a high degree of control and scalability, consistently delivering high yields of the target compound. The provided protocols, grounded in established chemical principles and supported by authoritative literature, offer a reliable pathway for researchers and drug development professionals to access this valuable heterocyclic building block.

References

6-methoxypyrimidine-2,4(1H,3H)-dione chemical properties

An In-depth Technical Guide to 6-Methoxypyrimidine-2,4(1H,3H)-dione for Advanced Research

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound (also known as 6-methoxyuracil). Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the core characteristics of this heterocyclic compound. We will explore its structural features, spectroscopic signature, reactivity, and its role as a versatile building block in the synthesis of complex, biologically active molecules. The narrative emphasizes the causality behind experimental choices and provides actionable protocols, grounding all claims in authoritative references.

Introduction: The Pyrimidine-2,4-dione Scaffold

The pyrimidine-2,4-dione (uracil) core is a privileged scaffold in medicinal chemistry, forming the basis for a vast array of therapeutic agents and biological probes.[1] Its derivatives are known to exhibit a wide range of biological activities, including roles as enzyme inhibitors in cancer and inflammation research.[1][2] this compound is a functionalized derivative of this core structure. The introduction of a methoxy group at the C6 position significantly influences the molecule's electronic properties and provides a synthetic handle for further chemical modification, making it a compound of considerable interest for building compound libraries and developing novel therapeutics.

Core Chemical & Physical Properties

A precise understanding of a compound's physical properties is the foundation of its application in research. The key identifiers and characteristics of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 29458-38-6 | [3][4][5] |

| Molecular Formula | C₅H₆N₂O₃ | [3][4] |

| Molecular Weight | 142.11 g/mol | [3][4] |

| IUPAC Name | 6-methoxy-1H-pyrimidine-2,4-dione | [3] |

| Synonyms | 6-Methoxyuracil, 6-Methoxypyrimidine-2,4-diol | [3] |

| Appearance | Solid (Typical for uracil derivatives) | General Knowledge |

| Storage | Store at 10°C - 25°C under inert gas (Nitrogen) | |

| SMILES | COC1=CC(=O)NC(=O)N1 | |

| InChI | InChI=1S/C5H6N2O3/c1-10-4-2-3(8)6-5(9)7-4/h2H,1H3,(H2,6,7,8,9) | [3] |

| InChIKey | SWNDNOHEVRPIDI-UHFFFAOYSA-N |

Synthesis and Reactivity: A Chemist's Perspective

Synthetic Pathways

The synthesis of substituted pyrimidine-2,4-diones often relies on the cyclocondensation of a three-carbon component with a urea derivative. For this compound, a logical and established approach involves the reaction of an appropriately substituted β-keto ester with urea. This method is robust and widely cited for creating the uracil ring system.[6]

A plausible synthetic route is the condensation of an ethyl or methyl ester of methoxymalonic acid with urea in the presence of a strong base like sodium methoxide. The base serves to deprotonate the urea, increasing its nucleophilicity to initiate the cyclization cascade.

Diagram: General Synthetic Workflow

Caption: Base-catalyzed synthesis of the target compound.

Detailed Experimental Protocol

Causality: This protocol is designed for high yield and purity. The use of sodium methoxide as a base is critical for deprotonating urea, making it a potent nucleophile. The reflux condition provides the necessary activation energy for the cyclization reaction. Acidification in the final step is required to neutralize the reaction mixture and precipitate the final product, which exists as a salt in the basic medium.

-

Reaction Setup : To a solution of sodium methoxide (1.2 eq) in absolute ethanol, add urea (1.1 eq) and an appropriate β-keto ester, such as ethyl 2-methoxy-3-oxobutanoate (1.0 eq).

-

Cyclocondensation : Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup : After cooling to room temperature, remove the solvent in vacuo.

-

Purification : Dissolve the residue in water and acidify carefully with a dilute acid (e.g., 2M HCl) to a pH of approximately 4-5. The product will precipitate out of the solution.

-

Isolation : Collect the solid precipitate by filtration, wash with cold water, and then a non-polar solvent like diethyl ether to remove impurities.

-

Drying : Dry the product under vacuum to yield this compound.

Chemical Reactivity

The reactivity of this compound is governed by its constituent functional groups: the uracil ring, the dione (amide) system, and the enol-ether moiety (methoxy group).

-

N-Alkylation/Acylation : The N1 and N3 positions are nucleophilic and can be readily alkylated or acylated under basic conditions. This is a common strategy for building diversity in drug discovery programs.

-

Electrophilic Substitution : The C5 position is activated by the electron-donating methoxy group at C6, making it susceptible to electrophilic attack (e.g., halogenation, nitration).

-

Nucleophilic Substitution : While the methoxy group is generally a poor leaving group, it can be displaced by strong nucleophiles under specific conditions, allowing for the introduction of other functionalities at the C6 position. This is a key reaction for creating analogs, such as 6-amino or 6-thiol derivatives.[7]

Spectroscopic Characterization

Spectroscopic analysis is essential for structural verification. While a dedicated spectrum for this specific molecule is not publicly available, its characteristic signals can be reliably predicted based on its structure and data from analogous compounds.[8][9][10]

| Spectroscopy | Predicted Chemical Shifts / Absorption Bands | Rationale |

| ¹H NMR | δ 10.5-11.5 (br s, 2H, N1-H, N3-H)δ 5.0-5.5 (s, 1H, C5-H)δ 3.7-3.9 (s, 3H, -OCH₃) | The amide protons (N-H) are acidic and appear as broad singlets far downfield. The vinyl proton at C5 is a sharp singlet. The methoxy protons are also a characteristic singlet in the typical range for -OCH₃ groups. |

| ¹³C NMR | δ 160-165 (C4=O)δ 150-155 (C2=O)δ 155-160 (C6-O)δ 90-95 (C5)δ 55-60 (-OCH₃) | The two carbonyl carbons are distinct and appear downfield. The C6 carbon attached to the electronegative oxygen is also downfield, while the C5 carbon is significantly shielded. The methoxy carbon appears in the expected aliphatic region. |

| IR (cm⁻¹) | 3100-3300 (N-H stretch)1650-1720 (C=O stretch, amide I band)1600-1640 (C=C stretch)1200-1250 (C-O stretch, asymmetric)1000-1050 (C-O stretch, symmetric) | These bands are characteristic of the uracil core. The N-H stretching is typically broad. The two carbonyl groups will result in strong, sharp absorption bands. The C-O stretching from the methoxy group is also a key diagnostic feature.[2] |

| Mass Spec (EI) | m/z 142 (M⁺) | The molecular ion peak will correspond to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the methoxy group or retro-Diels-Alder cleavage of the ring. |

Role in Drug Discovery and Development

The true value of this compound lies in its application as a foundational scaffold for creating targeted therapeutics. The pyrimidine-2,4-dione framework is a known "pharmacophore" that can interact with the active sites of numerous enzymes.

-

Enzyme Inhibition : Libraries based on this scaffold have yielded potent inhibitors of key enzymes implicated in disease. For example, derivatives have been developed as inhibitors of Poly(ADP-ribose) Polymerase-1 (PARP-1) for cancer therapy and Macrophage Migration Inhibitory Factor-2 (MIF-2) for inflammatory diseases.[1][2]

-

Scaffold for Synthesis : The reactivity of the molecule allows for systematic modification at the N1, N3, C5, and C6 positions. This enables the generation of large compound libraries for high-throughput screening (HTS), a cornerstone of modern drug discovery.[1] The methoxy group at C6 can be used to modulate potency, selectivity, and pharmacokinetic properties of the final drug candidate.

Diagram: Application in Medicinal Chemistry

Caption: Role as a scaffold for generating diverse inhibitors.

Conclusion

This compound is more than just a simple heterocyclic compound; it is a versatile and powerful tool for chemical innovation. Its well-defined chemical properties, accessible synthesis, and multi-faceted reactivity make it an invaluable starting material for researchers in medicinal chemistry and drug development. A thorough understanding of its characteristics, as outlined in this guide, is the first step toward unlocking its full potential in the creation of next-generation therapeutics.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. 5,6-Dimethoxypyrimidin-4-ylamine: A Key Intermediate for Pharmaceutical and Fine Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

-

LookChem. Cas 5018-45-1,5,6-Dimethoxypyrimidin-4-ylamine. LookChem. Available from: [Link]

-

Chemsrc. 5,6-Dimethoxy-4-pyrimidinamine | CAS#:5018-45-1. Chemsrc. Available from: [Link]

-

PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

-

Srivastava, S. L., et al. "Electronic and vibrational spectra of 2,4,6-trichloro- and 6-chloro-2,4-dimethoxypyrimidine." Pramana, 1986. Available from: [Link]

-

CP Lab Safety. 6-Methoxypyrimidine-2, 4(1H, 3H)-dione, min 98%, 250 mg. CP Lab Safety. Available from: [Link]

-

Wang, Z., et al. "Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells." ACS Medicinal Chemistry Letters, 2022. Available from: [Link]

-

Tang, J., et al. "3-Hydroxypyrimidine-2,4-diones as Selective Active Site Inhibitors of HIV Reverse Transcriptase-Associated RNase H: Design, Synthesis, and Biochemical Evaluations." Journal of Medicinal Chemistry, 2013. Available from: [Link]

-

Abdel-Gawad, H., et al. "Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity." RSC Advances, 2021. Available from: [Link]

-

Sharma, O., et al. "Synthesis & Antimicrobial Activity of Some Novel Pyrimidine-2,4(1H,3H)-diones." Indo-Global Journal of Pharmaceutical Sciences, 2011. Available from: [Link]

-

Mohammed, M. J., et al. "Spectroscopic Identification and Synthesis of Derivativesof Pyrimidine 2- Thione Via Two Different Spacers." Tikrit Journal of Pharmaceutical Sciences, 2017. Available from: [Link]

-

Wang, B., et al. "Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities." Molecules, 2017. Available from: [Link]

-

Yang, L., et al. "6-(Trifluoromethyl)pyrimidine-2,4(1H,3H)-dione monohydrate." Acta Crystallographica Section E, 2010. Available from: [Link]

-

University of Groningen. dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation. University of Groningen Research Portal. Available from: [Link]

-

PubChem. 5-Methoxyuracil. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. 2-Amino-4,6-dimethoxypyrimidine. National Center for Biotechnology Information. Available from: [Link]

-

ChemBK. 6-Methoxypyrimidine-2,4-diol. ChemBK. Available from: [Link]

-

ResearchGate. (PDF) Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. ResearchGate. Available from: [Link]

-

Spectroscopy@IKU. Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. Spectroscopy@IKU. Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C5H6N2O3 | CID 818116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. calpaclab.com [calpaclab.com]

- 5. parchem.com [parchem.com]

- 6. 6-(Trifluoromethyl)pyrimidine-2,4(1H,3H)-dione monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ias.ac.in [ias.ac.in]

- 9. 3-Hydroxypyrimidine-2,4-diones as Selective Active Site Inhibitors of HIV Reverse Transcriptase-Associated RNase H: Design, Synthesis, and Biochemical Evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 6-Methoxypyrimidine-2,4(1H,3H)-dione (6-Methoxyuracil)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-methoxypyrimidine-2,4(1H,3H)-dione, a key heterocyclic compound with the CAS number 29458-38-6. Also known as 6-Methoxyuracil, this molecule has garnered significant interest within the scientific community, particularly in the field of medicinal chemistry and drug discovery. Its structural features make it a valuable building block, most notably in the burgeoning field of targeted protein degradation. This document delves into the fundamental physicochemical properties, provides a detailed synthesis protocol, explores its critical role as a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, and discusses its application in the development of Proteolysis Targeting Chimeras (PROTACs). The guide is intended to be a vital resource for researchers and professionals engaged in innovative therapeutic development.

Introduction: The Significance of this compound

This compound is a substituted uracil derivative that has emerged as a pivotal molecular scaffold in contemporary drug discovery. Its utility extends beyond a simple chemical intermediate; it is a crucial component in the rational design of sophisticated therapeutic agents. The pyrimidine-2,4-dione core is a privileged structure in medicinal chemistry, found in numerous biologically active compounds. The introduction of a methoxy group at the 6-position endows the molecule with specific electronic and steric properties that are instrumental in its biological interactions.

The primary driver for the heightened interest in 6-methoxyuracil is its role as a foundational building block for ligands that recruit E3 ubiquitin ligases, particularly the von Hippel-Lindau (VHL) protein.[1] This function places it at the heart of targeted protein degradation, a revolutionary therapeutic modality that utilizes the cell's own protein disposal machinery to eliminate disease-causing proteins.[2][3] As a key component of PROTACs, 6-methoxyuracil-derived moieties facilitate the hijacking of the ubiquitin-proteasome system to induce the degradation of specific protein targets that are often considered "undruggable" by traditional small molecule inhibitors.[4][5]

This guide will provide the necessary technical details to understand, synthesize, and utilize this important molecule in a research and development setting.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical characteristics of this compound is essential for its effective use in research and synthesis.

General Properties

| Property | Value | Source |

| CAS Number | 29458-38-6 | [6] |

| Molecular Formula | C₅H₆N₂O₃ | [7] |

| Molecular Weight | 142.11 g/mol | [7] |

| IUPAC Name | 6-methoxy-1H-pyrimidine-2,4-dione | [7] |

| Synonyms | 6-Methoxyuracil, 6-Methoxypyrimidine-2,4-diol | [7] |

| Appearance | White to off-white crystalline solid | General Knowledge |

| Solubility | Soluble in DMSO and methanol. | General Knowledge |

Spectroscopic Data

-

¹H NMR: Protons on the pyrimidine ring and the methoxy group will give characteristic signals. The vinyl proton at the 5-position is expected to appear as a singlet. The N-H protons of the uracil ring will likely appear as broad singlets, and their chemical shift may vary depending on the solvent and concentration. The methoxy protons will be a sharp singlet.

-

¹³C NMR: The spectrum will show distinct signals for the carbonyl carbons, the olefinic carbons of the pyrimidine ring, and the methoxy carbon.

-

Mass Spectrometry: The molecular ion peak (M+) would be expected at m/z 142.11. Fragmentation patterns would likely involve the loss of the methoxy group and cleavage of the pyrimidine ring.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretching vibrations of the dione functionality, N-H stretching of the amide groups, and C-O stretching of the methoxy group.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process commencing from readily available starting materials. A common and effective strategy involves the initial synthesis of barbituric acid, followed by chlorination and subsequent methoxylation.

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocols

Stage 1: Synthesis of Barbituric Acid from Diethyl Malonate and Urea [8]

This foundational step involves the condensation of diethyl malonate with urea in the presence of a strong base.

-

Reagents and Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.

-

Reaction: To the sodium ethoxide solution, add diethyl malonate dropwise with stirring. After the addition is complete, add urea to the mixture.

-

Reflux: Heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC).

-

Work-up: After cooling, the reaction mixture is poured into water and acidified with a mineral acid (e.g., HCl) to precipitate the barbituric acid.

-

Purification: The crude product is collected by filtration, washed with cold water, and can be recrystallized from hot water to yield pure barbituric acid.

Stage 2: Synthesis of 6-Chlorouracil from Barbituric Acid [9]

The hydroxyl group at the 6-position of the uracil ring, which exists in tautomeric equilibrium with the keto form of barbituric acid, is converted to a chloro group.

-

Reagents and Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas trap.

-

Reaction: To the flask, add barbituric acid and an excess of phosphorus oxychloride (POCl₃).

-

Reflux: Gently heat the mixture to reflux. The reaction progress can be monitored by TLC.

-

Work-up: After the reaction is complete, the excess POCl₃ is carefully removed under reduced pressure. The residue is then cautiously quenched by pouring it onto crushed ice.

-

Purification: The precipitated 6-chlorouracil is collected by filtration, washed thoroughly with cold water, and dried.

Stage 3: Synthesis of this compound from 6-Chlorouracil

This final step involves a nucleophilic substitution of the chloro group with a methoxy group.

-

Reagents and Setup: In a round-bottom flask, prepare a solution of sodium methoxide in methanol by dissolving sodium metal in anhydrous methanol.

-

Reaction: Add 6-chlorouracil to the sodium methoxide solution.

-

Reflux: Heat the mixture to reflux until the starting material is consumed (monitored by TLC).

-

Work-up: After cooling, the solvent is removed under reduced pressure. The residue is dissolved in water and acidified with a suitable acid (e.g., acetic acid) to precipitate the product.

-

Purification: The crude this compound is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent such as ethanol or water to afford the final product as a crystalline solid.

Application in Targeted Protein Degradation: A VHL Ligand Building Block

The primary application of this compound in modern drug discovery is as a precursor to ligands that recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase. These ligands are integral components of PROTACs.

The Ubiquitin-Proteasome System and PROTACs

The ubiquitin-proteasome system (UPS) is a cellular machinery responsible for the degradation of unwanted or damaged proteins. PROTACs are heterobifunctional molecules that co-opt this system. They consist of two distinct domains connected by a linker: one that binds to a target protein of interest (POI) and another that binds to an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.

Role of this compound in VHL Ligand Synthesis

The this compound scaffold is a key component of potent VHL ligands. Through further chemical modifications, it forms part of the hydroxyproline-like motif that is recognized by the VHL protein. The methoxy group at the 6-position is crucial for establishing key interactions within the VHL binding pocket.

Mechanism of Action: PROTAC-Mediated Protein Degradation

The following diagram illustrates the general mechanism of action for a PROTAC utilizing a VHL ligand derived from this compound.

Caption: Mechanism of PROTAC-mediated protein degradation.

Conclusion

This compound is a molecule of significant importance in the field of drug discovery, particularly for researchers and scientists focused on the development of novel therapeutics. Its role as a key building block for VHL E3 ligase ligands in PROTACs underscores its value in the innovative area of targeted protein degradation. This guide has provided a detailed overview of its properties, a robust synthesis protocol, and an exploration of its critical application. As the field of targeted protein degradation continues to expand, the demand for and understanding of foundational molecules like this compound will undoubtedly grow, making it an indispensable tool in the arsenal of medicinal chemists.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 818116, this compound. Retrieved from [Link]

-

RSC Publishing. (2022). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. Chemical Society Reviews. Retrieved from [Link]

-

MDPI. (2020). Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α. Molecules. Retrieved from [Link]

-

RSC Publishing. (2022). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. Chemical Society Reviews. Retrieved from [Link]

-

Wikipedia. (n.d.). Barbituric acid. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of 6-chloro-3-methyl uracil.

-

CP Lab Safety. (n.d.). 6-Methoxypyrimidine-2, 4(1H, 3H)-dione, min 98%, 250 mg. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of 6-chloro-3-methyl uracil.

-

NIH. (2022). E3 ligase ligand optimization of Clinical PROTACs. Frontiers in Pharmacology. Retrieved from [Link]

-

MDPI. (2021). Discovery of E3 Ligase Ligands for Target Protein Degradation. International Journal of Molecular Sciences. Retrieved from [Link]

Sources

- 1. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 2. VHL Ligase Ligands for PROTAC Applications - Enamine [enamine.net]

- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 4. mdpi.com [mdpi.com]

- 5. enamine.net [enamine.net]

- 6. This compound | 29458-38-6 [sigmaaldrich.com]

- 7. This compound | C5H6N2O3 | CID 818116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Barbituric acid - Wikipedia [en.wikipedia.org]

- 9. CN108586360B - Preparation method of 6-chloro-3-methyl uracil - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Structure Elucidation of 6-methoxypyrimidine-2,4(1H,3H)-dione

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 6-methoxypyrimidine-2,4(1H,3H)-dione, a key heterocyclic compound with significant potential in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering a narrative that intertwines foundational chemical principles with advanced analytical methodologies. We will explore the logical progression of experiments, from synthesis and preliminary analysis to definitive spectroscopic and crystallographic characterization. The causality behind each experimental choice is explained, ensuring a self-validating system of protocols for robust and reliable structural determination.

Introduction: The Significance of Pyrimidine Scaffolds

The pyrimidine ring is a fundamental motif in a vast array of biologically active molecules, including nucleobases such as uracil, thymine, and cytosine. The introduction of a methoxy group at the 6-position of the uracil core, yielding this compound (also known as 6-methoxyuracil), can significantly alter the molecule's electronic properties, solubility, and biological activity. Therefore, unambiguous structural confirmation is paramount in the development of novel therapeutics based on this scaffold. This guide will walk through the necessary steps to achieve this confirmation with a high degree of confidence.

Synthesis and Preliminary Characterization

A robust structure elucidation workflow begins with a well-characterized starting material. A common synthetic route to this compound involves the nucleophilic substitution of a suitable leaving group, such as a halogen, at the 6-position of a uracil derivative with a methoxide source.

Synthetic Approach: Nucleophilic Substitution

A plausible and frequently utilized synthesis strategy is the reaction of 6-chlorouracil with sodium methoxide.[1] This reaction proceeds via a nucleophilic aromatic substitution mechanism.

Caption: Synthetic pathway to this compound.

Experimental Protocol: Synthesis of this compound

-

Dissolution: Dissolve 6-chlorouracil in a suitable anhydrous solvent, such as methanol.

-

Reagent Addition: Add a solution of sodium methoxide in methanol to the reaction mixture.

-

Reaction: Stir the mixture at reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture and neutralize with an appropriate acid (e.g., hydrochloric acid) to a pH of 2-3.[1]

-

Isolation: The product may precipitate upon cooling and neutralization. Collect the solid by filtration, wash with cold water, and dry under vacuum.[1]

-

Purification: If necessary, recrystallize the crude product from a suitable solvent (e.g., ethanol or water) to obtain a purified sample.

Preliminary Physical and Chemical Properties

Before proceeding to more complex analytical techniques, it is essential to determine the basic physical properties of the synthesized compound.

| Property | Value | Source |

| Molecular Formula | C₅H₆N₂O₃ | [2] |

| Molecular Weight | 142.11 g/mol | [2] |

| CAS Number | 29458-38-6 | [3] |

| Appearance | White to off-white solid | (Expected) |

| Melting Point | >280 °C (decomposes) | (Predicted based on analogs) |

Spectroscopic Elucidation: A Multi-faceted Approach

The core of structure elucidation lies in the application of various spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous assignment.

Caption: A workflow for the structural elucidation of an organic compound.

Mass Spectrometry (MS)

Mass spectrometry is the first port of call to determine the molecular weight and elemental composition of the synthesized compound. High-resolution mass spectrometry (HRMS) is particularly powerful in this regard.

Expected Fragmentation Pattern: The fragmentation of this compound in the mass spectrometer would likely involve the loss of the methoxy group as a primary fragmentation pathway.

Experimental Protocol: ESI-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 10 µg/mL) in a suitable solvent such as methanol or acetonitrile.[4]

-

Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).[5]

-

Data Acquisition: Acquire the mass spectrum in positive or negative ion mode. Positive ion mode is expected to show the protonated molecule [M+H]⁺, while negative ion mode would show the deprotonated molecule [M-H]⁻.

-

Data Analysis: Determine the exact mass of the molecular ion and use it to calculate the elemental composition.

Predicted High-Resolution Mass Spectrometry Data

| Ion | Calculated Exact Mass |

| [M+H]⁺ | 143.0451 |

| [M+Na]⁺ | 165.0270 |

| [M-H]⁻ | 141.0295 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of an organic molecule in solution. ¹H and ¹³C NMR provide information about the chemical environment of the hydrogen and carbon atoms, respectively, while 2D NMR techniques reveal the connectivity between them.

Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.0 | br s | 1H | N³-H |

| ~10.5 | br s | 1H | N¹-H |

| ~5.5 | s | 1H | C⁵-H |

| ~3.8 | s | 3H | OCH₃ |

Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment |

| ~163 | C⁴=O |

| ~155 | C⁶ |

| ~151 | C²=O |

| ~98 | C⁵ |

| ~55 | OCH₃ |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 or 500 MHz).[6]

-

¹H NMR: Acquire a standard one-dimensional proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum.

-

2D NMR (Optional but Recommended): Perform COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons. HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish long-range C-H correlations.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group |

| 3200-3000 | N-H stretching |

| 3000-2800 | C-H stretching (aliphatic and aromatic) |

| ~1700 | C=O stretching (amide) |

| ~1650 | C=C stretching |

| 1250-1000 | C-O stretching |

Experimental Protocol: FTIR Analysis

-

Sample Preparation: Prepare the sample using an appropriate method, such as a KBr pellet or Attenuated Total Reflectance (ATR).[7]

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.[8]

-

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing conjugated systems.

Expected UV-Vis Absorption: Pyrimidine derivatives typically exhibit strong absorption in the UV region. The λmax for this compound is expected to be around 260 nm in a polar solvent.[9]

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or water).[10]

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Scan the absorbance of the sample over the UV-Vis range (typically 200-800 nm).

-

Data Analysis: Determine the wavelength of maximum absorbance (λmax).

X-ray Crystallography: The Definitive Structure

While spectroscopic methods provide compelling evidence for the structure of a molecule in solution, single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional structure in the solid state.

Experimental Protocol: X-ray Crystallography

-

Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

-

Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer.

-

Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters.

-

Structure Validation: Validate the final structure using crystallographic software and deposit the data in a crystallographic database.

Conclusion: A Synergistic Approach to Structural Certainty

The structure elucidation of this compound is a systematic process that relies on the convergence of evidence from multiple analytical techniques. Synthesis provides the material, mass spectrometry confirms the molecular formula, NMR spectroscopy reveals the atomic connectivity, IR and UV-Vis spectroscopy identify functional groups and conjugation, and X-ray crystallography provides the ultimate proof of structure. By following the logical workflow and robust protocols outlined in this guide, researchers can confidently and accurately characterize this and other novel heterocyclic compounds, paving the way for their application in drug discovery and development.

References

- 1. 6-Chlorouracil synthesis - chemicalbook [chemicalbook.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. uib.no [uib.no]

- 4. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 5. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jppres.com [jppres.com]

- 7. agilent.com [agilent.com]

- 8. Step-by-step Analysis of FTIR - 2023 [unitechlink.com]

- 9. repository.up.ac.za [repository.up.ac.za]

- 10. eu-opensci.org [eu-opensci.org]

An In-depth Technical Guide to the Potential Biological Activity of 6-Methoxypyrimidine-2,4(1H,3H)-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrimidine-2,4(1H,3H)-dione, commonly known as uracil, and its derivatives represent a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The strategic functionalization of the uracil scaffold has led to the discovery of compounds with a wide array of biological activities, including potent anticancer and antiviral properties. This technical guide focuses on a specific, yet underexplored, derivative: 6-methoxypyrimidine-2,4(1H,3H)-dione (also known as 6-methoxyuracil). While direct and extensive biological data for this compound are limited in publicly accessible literature, this guide will provide a comprehensive overview of its physicochemical properties, a detailed synthesis protocol based on established chemical principles, and an in-depth exploration of its potential biological activities. This exploration is grounded in the well-documented bioactivities of structurally related 6-substituted uracil analogs, thereby providing a scientifically rigorous foundation for future research and drug discovery efforts.

Introduction: The Pyrimidine Scaffold in Modern Drug Discovery

The pyrimidine ring is a fundamental heterocyclic structure found in the nucleobases uracil, thymine, and cytosine, which are essential components of nucleic acids. This inherent biological relevance has made pyrimidine derivatives a fertile ground for the development of new therapeutic agents.[1] By modifying the pyrimidine core, medicinal chemists can design molecules that interact with a wide range of biological targets, such as enzymes and receptors, with high specificity and affinity.

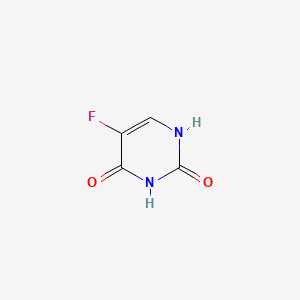

The versatility of the uracil scaffold is particularly noteworthy. Substitutions at various positions on the ring can dramatically influence the molecule's biological activity. For instance, the introduction of a fluorine atom at the C5 position led to the development of 5-fluorouracil, a widely used chemotherapeutic agent. Similarly, modifications at the N1, N3, C5, and C6 positions have yielded compounds with antiviral, antibacterial, anti-inflammatory, and neuroprotective properties.[1][2][3] The C6 position, in particular, has been a key site for structural modifications leading to potent biological effects.

This guide will now narrow its focus to this compound, a molecule that, despite its relatively simple structure, holds considerable potential for biological activity based on the established pharmacology of its chemical cousins.

Physicochemical Properties of this compound

A thorough understanding of a compound's physicochemical properties is crucial for its development as a potential drug candidate. These properties influence its solubility, stability, and ability to interact with biological targets.

| Property | Value | Source |

| CAS Number | 29458-38-6 | |

| Molecular Formula | C₅H₆N₂O₃ | |

| Molecular Weight | 142.11 g/mol | |

| IUPAC Name | 6-methoxy-1H-pyrimidine-2,4-dione | |

| Synonyms | 6-Methoxyuracil | |

| Appearance | White to off-white crystalline solid (predicted) | |

| Solubility | Predicted to be soluble in polar organic solvents and aqueous bases. |

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a nucleophilic aromatic substitution reaction, a common and versatile method for the functionalization of pyrimidine rings. The most direct route involves the reaction of a 6-halouracil, such as 6-chlorouracil, with sodium methoxide.

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

This protocol is based on established procedures for the synthesis of 6-alkoxyuracils from 6-halouracils.

Materials:

-

6-Chlorouracil

-

Sodium metal

-

Anhydrous Methanol

-

Dry Dimethylformamide (DMF) (optional, as co-solvent)

-

Hydrochloric acid (for neutralization)

-

Standard laboratory glassware and equipment for reflux and filtration

Procedure:

-

Preparation of Sodium Methoxide Solution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal (1.1 equivalents) to anhydrous methanol (sufficient volume to dissolve the sodium and 6-chlorouracil). The reaction is exothermic and produces hydrogen gas, so appropriate safety precautions must be taken. Allow the sodium to react completely to form a solution of sodium methoxide.

-

Reaction: To the freshly prepared sodium methoxide solution, add 6-chlorouracil (1.0 equivalent). If solubility is an issue, dry DMF can be added as a co-solvent.

-

Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess sodium methoxide with hydrochloric acid until the pH is approximately 7.

-

Isolation: The product may precipitate upon neutralization. If so, collect the solid by filtration, wash with cold water, and dry under vacuum. If the product remains in solution, remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Causality behind Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous methanol and an inert atmosphere is crucial to prevent the reaction of sodium metal with water, which would reduce the yield of sodium methoxide and pose a safety hazard.

-

Freshly Prepared Sodium Methoxide: Using a freshly prepared solution of the nucleophile ensures its reactivity.

-

Reflux: Heating the reaction mixture increases the rate of the nucleophilic substitution reaction.

-

Neutralization: This step is necessary to quench the reaction and protonate the product, facilitating its isolation.

Potential Biological Activities of this compound

While specific biological data for this compound is scarce, the extensive research on other 6-substituted uracil derivatives provides a strong basis for predicting its potential therapeutic applications.

Potential Anticancer Activity

The uracil scaffold is a well-established pharmacophore in cancer chemotherapy. The substitution at the C6 position has been shown to be a viable strategy for developing novel anticancer agents.

-

Enzyme Inhibition: A key mechanism of action for many uracil-based anticancer drugs is the inhibition of enzymes involved in nucleotide metabolism, such as thymidylate synthase and thymidine phosphorylase. Derivatives of 6-methyluracil have also been investigated as inhibitors of other enzymes relevant to cancer progression. It is plausible that this compound could exhibit similar enzyme inhibitory activity.

-

Induction of Apoptosis: Numerous pyrimidine derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells.[4] This is a desirable characteristic for an anticancer drug, as it leads to the selective elimination of tumor cells.

Potential Antiviral Activity

Derivatives of 6-substituted uracils have demonstrated significant activity against a range of viruses, including human immunodeficiency virus (HIV) and influenza virus.

-

HIV Reverse Transcriptase Inhibition: A notable class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) is based on the 6-substituted uracil scaffold. These compounds bind to a non-catalytic site on the reverse transcriptase enzyme, inhibiting its function and preventing viral replication. It is conceivable that this compound could serve as a lead compound for the development of novel NNRTIs.

-

Influenza Virus Inhibition: Certain 1,6-bis[(benzyloxy)methyl]uracil derivatives have shown potent activity against the H1N1 influenza virus.[5] This suggests that the 6-position of the uracil ring is a critical site for interaction with viral targets.

Other Potential Activities

The structural similarity of this compound to other biologically active 6-substituted uracils suggests potential for a broader range of pharmacological effects.

-

Neuroprotective Effects: Derivatives of 6-methyluracil have been investigated as acetylcholinesterase inhibitors for the potential treatment of Alzheimer's disease.[2][3] This opens the possibility that this compound could have applications in neurodegenerative disorders.

-

Anti-inflammatory Activity: The pyrimidine-2,4-dione core has been utilized to develop antagonists of the P2X7 receptor, which is involved in inflammatory processes.

Proposed Experimental Workflows for Biological Evaluation

To elucidate the biological activity of this compound, a systematic screening approach is recommended.

Caption: A proposed workflow for the biological evaluation of this compound.

Future Directions and Conclusion

This compound represents a simple yet intriguing molecule with untapped potential in drug discovery. The rich history of its structural analogs in medicine provides a strong rationale for its investigation as a lead compound for the development of new anticancer, antiviral, and other therapeutic agents.

Future research should focus on:

-

Systematic Biological Screening: A comprehensive evaluation of its activity against a wide range of biological targets is warranted.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and testing of a library of related 6-alkoxyuracil derivatives would provide valuable insights into the structural requirements for optimal activity.

-

Mechanism of Action Studies: For any identified biological activities, detailed mechanistic studies will be crucial for understanding how the compound exerts its effects.

References

- 1. Synthesis and properties of 6-alkynyl-5-aryluracils - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 6-Methyluracil Derivatives as Bifunctional Acetylcholinesterase Inhibitors for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 6-Methyluracil derivatives as acetylcholinesterase inhibitors for treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel uracil derivatives depicted potential anticancer agents: <i>In Vitro</i>, molecular docking, and ADME study - Arabian Journal of Chemistry [arabjchem.org]

- 5. 1,6-Bis[(benzyloxy)methyl]uracil derivatives-Novel antivirals with activity against HIV-1 and influenza H1N1 virus - PubMed [pubmed.ncbi.nlm.nih.gov]

predicted mechanism of action for 6-methoxypyrimidine-2,4(1H,3H)-dione

An In-Depth Technical Guide on the Predicted Mechanism of Action for 6-Methoxypyrimidine-2,4(1H,3H)-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction

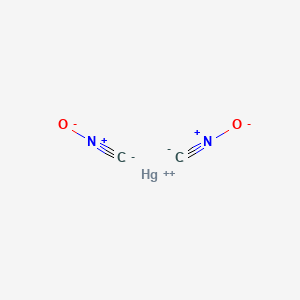

This compound, also known as 6-methoxyuracil, is a derivative of the pyrimidine nucleobase, uracil.[1] Uracil and its analogs represent a class of "privileged structures" in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of activities, including antiviral and anti-tumor applications.[2][3] While the precise mechanism of action for this compound is not yet fully elucidated in publicly available literature, its structural similarity to uracil and other clinically significant pyrimidine analogs allows for a well-reasoned prediction of its biological activity.

This technical guide provides a comprehensive overview of the , grounded in the established pharmacology of related compounds. Furthermore, we propose a detailed, self-validating experimental workflow to systematically investigate and confirm these predictions, offering a roadmap for future research and development.

Predicted Mechanism of Action: An Antimetabolite Approach

The core of our hypothesis is that this compound functions as an antimetabolite, disrupting the synthesis and metabolism of pyrimidines, which are essential for DNA and RNA synthesis. This mode of action is a hallmark of many uracil derivatives, most notably the anticancer drug 5-fluorouracil.[4] The presence of the methoxy group at the C6 position is predicted to critically influence its interaction with target enzymes and its metabolic stability.

Primary Molecular Target: Dihydroorotate Dehydrogenase (DHODH)

We predict that a primary molecular target for this compound is Dihydroorotate Dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway. DHODH catalyzes the oxidation of dihydroorotate to orotate, a rate-limiting step in the synthesis of uridine monophosphate (UMP), the precursor to all other pyrimidine nucleotides.

Causality of Target Selection:

-

Structural Analogy: The pyrimidine-2,4-dione core is a known scaffold for DHODH inhibitors.

-

Electronic Effects of the 6-Methoxy Group: The electron-donating methoxy group at the C6 position can alter the electronic distribution of the pyrimidine ring, potentially enhancing its binding affinity to the active site of DHODH compared to the natural substrate. This modification could favor a conformation that is inhibitory.

Secondary Predicted Targets and Pathways

While DHODH is the primary predicted target, other enzymes within the pyrimidine metabolic pathway could also be affected:

-

Thymidylate Synthase (TS): A classical target for uracil analogs.[4] While the C6-substitution is less common for TS inhibitors compared to C5-substitutions (like in 5-fluorouracil), the possibility of interaction cannot be ruled out without experimental validation.

-

Incorporation into Nucleic Acids: Following potential enzymatic conversion to its nucleotide form, 6-methoxy-deoxyuridine triphosphate could be erroneously incorporated into DNA by DNA polymerases, leading to DNA damage and apoptosis in rapidly dividing cells.

The predicted inhibitory action on DHODH would lead to a depletion of the intracellular pyrimidine pool, thereby stalling DNA and RNA synthesis and ultimately inducing cell cycle arrest and apoptosis, particularly in cells with high proliferative rates such as cancer cells.

Predicted Signaling Pathway

Caption: Predicted inhibition of DHODH by this compound.

Proposed Experimental Validation

To rigorously test this hypothesis, a multi-tiered, self-validating experimental approach is proposed.

Tier 1: In Vitro Enzyme Inhibition Assays

The initial step is to determine if this compound directly inhibits the activity of the predicted target enzymes.

Protocol 1: DHODH Inhibition Assay (Spectrophotometric)

-

Objective: To quantify the inhibitory effect of this compound on human DHODH activity.

-

Principle: The assay measures the reduction of a dye (e.g., 2,6-dichloroindophenol) by DHODH as it oxidizes dihydroorotate.

-

Materials: Recombinant human DHODH, dihydroorotate, 2,6-dichloroindophenol (DCIP), Coenzyme Q10, assay buffer (e.g., 100 mM Tris-HCl, pH 8.0), 96-well plates, spectrophotometer.

-

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

In a 96-well plate, add assay buffer, Coenzyme Q10, and serial dilutions of the test compound.

-

Add recombinant human DHODH to each well and incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding dihydroorotate and DCIP.

-

Immediately measure the decrease in absorbance at 600 nm over time.

-

-

Data Analysis: Calculate the rate of reaction for each compound concentration. Plot the percentage of inhibition against the compound concentration and determine the IC50 value.

Protocol 2: Thymidylate Synthase (TS) Inhibition Assay

A similar spectrophotometric assay can be employed to assess the inhibition of TS, by monitoring the oxidation of NADPH coupled to the conversion of dUMP to dTMP.

Hypothetical Data Summary

| Compound | Target Enzyme | Predicted IC50 (µM) |

| This compound | Human DHODH | 0.5 - 5.0 |

| This compound | Human TS | > 50 |

| Leflunomide (Positive Control) | Human DHODH | ~1.0 |

| 5-Fluorouracil (Positive Control) | Human TS | ~0.1 |

Tier 2: Cell-Based Assays

If in vitro activity is confirmed, the next step is to evaluate the compound's effect in a cellular context.

Protocol 3: Cell Proliferation Assay (MTT)

-

Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

-

Principle: The MTT assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

-

Materials: Human cancer cell lines (e.g., A549 lung carcinoma, HCT116 colon carcinoma), cell culture medium, fetal bovine serum, this compound, MTT reagent, solubilization solution.

-

Procedure:

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat cells with serial dilutions of the test compound for 72 hours.

-

Add MTT reagent to each well and incubate for 4 hours.

-

Add solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm.

-

-

Data Analysis: Calculate the percentage of cell viability relative to a vehicle control and determine the GI50 (concentration for 50% growth inhibition).

Protocol 4: Nucleoside Rescue Assay

-

Objective: To confirm that the compound's cytotoxic effect is due to the inhibition of pyrimidine biosynthesis.

-

Principle: If the compound inhibits de novo pyrimidine synthesis, its cytotoxic effects should be reversed by the addition of exogenous uridine to the culture medium, which can be utilized through the pyrimidine salvage pathway.

-

Procedure:

-

Perform the cell proliferation assay as described in Protocol 3.

-

In a parallel set of experiments, co-administer the test compound with a fixed concentration of uridine (e.g., 100 µM).

-

-

Data Analysis: Compare the GI50 values in the presence and absence of uridine. A significant rightward shift in the GI50 curve in the presence of uridine would strongly support the proposed mechanism of action.

Experimental Workflow for Mechanism Validation

Caption: A tiered workflow for validating the predicted mechanism of action.

Conclusion

This compound is a promising scaffold for the development of novel therapeutics. Based on its structural similarity to uracil and other known pyrimidine-based drugs, we predict its primary mechanism of action to be the inhibition of Dihydroorotate Dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway. This inhibition is expected to lead to the depletion of essential pyrimidine nucleotides, resulting in the arrest of cell proliferation, particularly in rapidly dividing cancer cells.

The proposed experimental protocols provide a clear and robust framework for validating this hypothesis. Successful confirmation of this predicted mechanism would establish this compound as a valuable lead compound for the development of next-generation antimetabolite drugs.

References

-

European Journal of Medicinal Chemistry, 2020.

-

ResearchGate, 2015.

-

ResearchGate, 2020.

-

ACME-Hardesty, N/A.

-

European Journal of Medicinal Chemistry, 2015.

-

PubChem, N/A.

-

PubMed Central, 2022.

-

PubMed Central, 2015.

-

RSC Publishing, 2021.

-

Journal of Pharmacy & Pharmacognosy Research, 2021.

Sources

- 1. This compound | C5H6N2O3 | CID 818116 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Therapeutic potential of uracil and its derivatives in countering pathogenic and physiological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In search of uracil derivatives as bioactive agents. Uracils and fused uracils: Synthesis, biological activity and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

The Enduring Scaffold: A Technical Guide to Pyrimidine-2,4-dione Compounds in Drug Discovery

Introduction: The Privileged Core of Pyrimidine-2,4-dione

The pyrimidine-2,4-dione, colloquially known as the uracil scaffold, stands as a cornerstone in the edifice of medicinal chemistry. Its inherent "privileged structure" status is not arbitrary; it is a testament to its recurring presence in a vast and diverse array of biologically active compounds.[1] As a fundamental component of ribonucleic acid (RNA), this heterocyclic motif is deeply embedded in the essential machinery of life, making its derivatives prime candidates for therapeutic intervention.[1] The versatility of the pyrimidine-2,4-dione core allows for a broad spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1] This guide provides a comprehensive exploration of the synthesis, biological activities, and therapeutic potential of pyrimidine-2,4-dione compounds, offering in-depth insights for researchers, scientists, and drug development professionals.

Strategic Synthesis of the Pyrimidine-2,4-dione Core

The construction of the pyrimidine-2,4-dione scaffold is a well-trodden path in synthetic organic chemistry, with the Biginelli reaction being a prominent and versatile method. This one-pot, three-component condensation reaction offers a straightforward route to highly functionalized dihydropyrimidinones, which can be readily oxidized to the desired pyrimidine-2,4-diones.[2][3]

The Biginelli Reaction: A Classic Reimagined

The classical Biginelli reaction involves the acid-catalyzed cyclocondensation of an aldehyde, a β-ketoester, and urea (or thiourea).[3] While historically requiring harsh reaction conditions, modern iterations have significantly enhanced its efficiency and expanded its substrate scope.[2]

Caption: A simplified workflow of the Biginelli reaction for the synthesis of pyrimidine-2,4-diones.

Experimental Protocol: A Modernized Biginelli Synthesis

The following protocol details a contemporary, efficient synthesis of 3,4-dihydropyrimidin-2(1H)-ones, key precursors to pyrimidine-2,4-diones, using a recyclable catalyst under solvent-free conditions.[4]

Materials:

-

Aldehyde (1 mmol)

-

β-ketoester (e.g., ethyl acetoacetate) (1 mmol)

-

Urea or thiourea (1.5 mmol)

-

p-dodecylbenzenesulfonic acid (DBSA) (5 mol%)

Procedure:

-

Combine the aldehyde, β-ketoester, urea/thiourea, and DBSA in a reaction vessel.

-

Heat the mixture to 80°C with stirring under solvent-free conditions.

-

Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 2.5–3.5 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by adding 20 mL of water and stirring for 10 minutes.

-

Isolate the solid product by filtration.

-

Wash the crude product with ethyl acetate to afford the pure 3,4-dihydropyrimidin-2(1H)-one.

-

The dihydropyrimidine can then be oxidized to the corresponding pyrimidine-2,4-dione using a suitable oxidizing agent (e.g., nitric acid, DDQ).

A Spectrum of Biological Activities and Therapeutic Promise

The structural versatility of the pyrimidine-2,4-dione scaffold has been extensively leveraged to develop compounds with a wide range of biological activities. The ability to introduce diverse substituents at various positions on the ring allows for the fine-tuning of their pharmacological profiles.

Anticancer Activity: Targeting the Machinery of Malignancy

Pyrimidine-2,4-dione derivatives have demonstrated significant potential as anticancer agents, with mechanisms of action that include the inhibition of key enzymes involved in cancer cell proliferation and survival.[1][5]

Inhibition of Poly(ADP-ribose) Polymerase-1 (PARP-1):

A notable target for pyrimidine-2,4-dione-based anticancer agents is PARP-1, an enzyme crucial for DNA repair.[1][6] In cancer cells with deficient DNA repair pathways (e.g., those with BRCA1/2 mutations), the inhibition of PARP-1 leads to synthetic lethality, a state where the combination of two non-lethal defects results in cell death.[7]

Caption: The signaling pathway of PARP-1 in DNA repair and its inhibition by pyrimidine-2,4-dione derivatives, leading to cancer cell apoptosis.[7][8]

Quantitative Data on Anticancer Activity:

The following table summarizes the in vitro anticancer activity of representative pyrano[2,3-d]pyrimidine-2,4-dione derivatives against human cancer cell lines.[1]

| Compound | Target | Cell Line | IC50 (nM) |

| S2 | PARP-1 | - | 4.06 ± 0.18 |

| S7 | PARP-1 | - | 3.61 ± 0.15 |

| Olaparib (Ref.) | PARP-1 | - | 5.77 |

| S8 | - | MCF-7 | 660 ± 50 |

| S8 | - | HCT116 | 2760 ± 60 |

| Staurosporine (Ref.) | - | MCF-7 | 7258 |

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of chemical compounds.[9][10][11][12]

Materials:

-

Cancer cell lines (e.g., MCF-7, HCT116)

-

96-well plates

-

Pyrimidine-2,4-dione compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[9]

-

Compound Treatment: Prepare serial dilutions of the pyrimidine-2,4-dione compounds in the appropriate cell culture medium. Add the diluted compounds to the wells, including a vehicle control (e.g., DMSO). Incubate for 48-72 hours.[9]

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[9]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9][10]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antiviral Activity: A Bulwark Against Viral Replication

The pyrimidine-2,4-dione scaffold is a key component in several antiviral drugs, particularly those targeting viral reverse transcriptase.[13][14][15]

Inhibition of HIV Reverse Transcriptase:

Certain pyrimidine-2,4-dione derivatives act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), binding to an allosteric site on the HIV reverse transcriptase enzyme and disrupting its function, thereby halting the conversion of the viral RNA genome into DNA.[13][14][16][17]

Quantitative Data on Anti-HIV Activity:

A series of pyrimidine-2,4-diones linked to an isoxazolidine nucleus have shown potent inhibitory activity against HIV reverse transcriptase.[14]

| Compound | HIV RT Inhibition (IC50) | HIV-1 Infection Inhibition (EC50) |

| 6a | Nanomolar range | Low micromolar range |

| 6b | Nanomolar range | Low micromolar range |

| 6c | Nanomolar range | Low micromolar range |

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the antiviral activity of a compound by measuring the reduction in the number of viral plaques formed in a cell culture.[18][19][20][21]

Materials:

-

Host cell line susceptible to the virus

-

Virus stock

-

Pyrimidine-2,4-dione compounds

-

Cell culture medium

-

Agarose or methylcellulose overlay

-

Crystal violet staining solution

Procedure:

-

Cell Seeding: Seed host cells in 6-well plates to form a confluent monolayer.[21]

-

Virus Dilution and Treatment: Prepare serial dilutions of the virus stock. Incubate the virus dilutions with various concentrations of the pyrimidine-2,4-dione compound for a set period.

-

Infection: Infect the cell monolayers with the virus-compound mixtures.[21]

-

Overlay: After an adsorption period, remove the inoculum and overlay the cells with a medium containing agarose or methylcellulose to restrict virus spread to adjacent cells.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days).[21]

-

Plaque Visualization: Fix and stain the cells with crystal violet to visualize and count the plaques.[21]

-

Data Analysis: Calculate the percentage of plaque reduction compared to the untreated virus control and determine the EC50 value (the effective concentration that reduces plaque formation by 50%).

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Pyrimidine-2,4-dione derivatives have also been investigated for their antimicrobial properties, demonstrating activity against a range of bacteria and fungi.[22][23]

Quantitative Data on Antimicrobial Activity:

The following table presents the minimum inhibitory concentration (MIC) values for a series of pyrimidine-2,4-dione derivatives against various microbial strains.[22][24][25]

| Compound | S. aureus (MIC, µg/mL) | B. subtilis (MIC, µg/mL) | E. coli (MIC, µg/mL) | A. niger (MIC, µg/mL) | P. marneffei (MIC, µg/mL) |

| OBP01 | - | 9 | 8 | 6 | 5 |

| OBP03 | - | 5 | 10 | 7 | 8 |

| OBP05 | - | 7 | 8 | 7 | 6 |

Experimental Protocol: Kirby-Bauer Disk Diffusion Method

The Kirby-Bauer test is a widely used method to determine the susceptibility of bacteria to various antimicrobial agents.[26][27][28][29][30]

Materials:

-

Bacterial strains

-

Mueller-Hinton agar plates

-

Sterile filter paper disks

-

Pyrimidine-2,4-dione compounds

-

Standard antibiotic disks (positive control)

-

Solvent (e.g., DMSO, negative control)

Procedure:

-

Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).

-

Plate Inoculation: Uniformly streak the bacterial inoculum onto the surface of a Mueller-Hinton agar plate.[28]

-

Disk Application: Aseptically place filter paper disks impregnated with a known concentration of the pyrimidine-2,4-dione compound onto the agar surface. Also, place standard antibiotic and solvent control disks.[28]

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the zone of no bacterial growth around each disk in millimeters.

-

Interpretation: Compare the zone diameters to standardized charts to determine if the organism is susceptible, intermediate, or resistant to the compound.

Conclusion: The Future of Pyrimidine-2,4-dione in Medicine